Lumacaftor acyl-beta-D-glucuronide is a metabolite of lumacaftor, a compound primarily used in the treatment of cystic fibrosis. Lumacaftor functions as a corrector for the F508del mutation in the cystic fibrosis transmembrane conductance regulator protein, enhancing its stability and promoting its trafficking to the cell surface. This metabolite is formed through glucuronidation, a common metabolic process that increases the solubility and excretion of drugs.
Lumacaftor was developed by Vertex Pharmaceuticals and is part of the combination therapy marketed as Orkambi, which includes ivacaftor. The drug received approval from the U.S. Food and Drug Administration in 2015 for patients aged 12 years and older with cystic fibrosis who are homozygous for the F508del mutation in the CFTR gene .
Lumacaftor acyl-beta-D-glucuronide is classified as a small molecule pharmaceutical compound. It is categorized under approved drugs due to its clinical application in treating cystic fibrosis. The compound belongs to the broader category of glucuronides, which are conjugates formed by the addition of glucuronic acid to various substrates, enhancing their pharmacokinetic properties.
The synthesis of lumacaftor acyl-beta-D-glucuronide involves metabolic processes typically catalyzed by uridine 5'-diphosphate glucuronosyltransferases, specifically UGT1A1 and UGT2B7 . These enzymes facilitate the transfer of glucuronic acid from uridine diphosphate glucuronic acid to lumacaftor, resulting in its acyl-beta-D-glucuronide form.
The molecular structure of lumacaftor acyl-beta-D-glucuronide can be represented as follows:
The structure features a glucuronic acid moiety linked to lumacaftor via an ester bond, which enhances solubility and facilitates renal excretion.
Lumacaftor acyl-beta-D-glucuronide primarily undergoes hydrolysis in biological systems, leading to the release of lumacaftor and glucuronic acid. This reaction is facilitated by various hydrolases present in tissues.
Lumacaftor acts as a stabilizer for the F508del variant of cystic fibrosis transmembrane conductance regulator protein. By enhancing its conformational stability, it promotes proper folding and trafficking to the cell membrane .
Physicochemical characterization through methods such as High Performance Liquid Chromatography (HPLC) confirms purity and stability profiles essential for pharmaceutical applications.
Lumacaftor acyl-beta-D-glucuronide serves primarily in pharmacokinetic studies related to drug metabolism. Its role as a metabolite provides insights into:
CAS No.: 864821-90-9
CAS No.:
CAS No.:
CAS No.: 610764-96-0